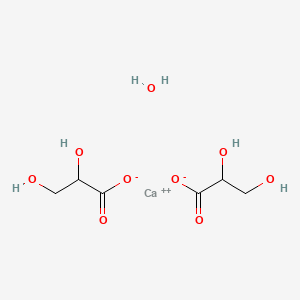

Calcium 2,3-dihydroxypropanoate hydrate

Description

Contextualization within Organic Acid Salts and Metal Complexes

Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303) belongs to the class of organic acid salts, which are ionic compounds formed from the reaction of an organic acid (in this case, glyceric acid) and an inorganic base (calcium hydroxide). fishersci.ca These salts are characterized by an ionic bond between the metal cation (Ca²⁺) and the carboxylate anion of the organic acid. The presence of hydroxyl groups on the glycerate molecule allows for further complexity, enabling it to act as a chelating agent and form metal complexes.

The interaction between calcium ions and organic molecules, particularly those with oxygen-containing functional groups like hydroxyl and carboxyl groups, is a fundamental area of study in coordination chemistry. Calcium's ability to form complexes with varying coordination numbers and geometries is crucial in many biological and chemical systems. In the case of calcium 2,3-dihydroxypropanoate hydrate, the glycerate ligand can bind to the calcium ion in a bidentate or even tridentate fashion, utilizing the carboxylate oxygen atoms and the hydroxyl oxygen atoms. This chelation enhances the stability of the complex.

Research into related systems, such as calcium dicarboxylate salt hydrates, has demonstrated the potential of these compounds in fields like thermochemical energy storage. mdpi.com Studies on calcium glycerophosphate, a structurally similar compound, have provided insights into the coordination of calcium ions with glycerol (B35011) and phosphate (B84403) groups, revealing distorted pentagonal bipyramid geometries for the calcium coordination. nih.gov These investigations into related calcium-organic complexes provide a framework for understanding the structural and chemical behavior of this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12CaO9 | chemspider.com |

| Average Mass | 268.231 Da | chemspider.com |

| Monoisotopic Mass | 268.010723 Da | chemspider.com |

| Physical State | Solid, White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 134 °C (decomposes) | tcichemicals.com |

| Purity | >98.0% | tcichemicals.com |

| Water Content | max. 15.0 % | tcichemicals.com |

Historical Perspectives on Glycerate Chemistry and Calcium Ion Interactions

The history of glycerate chemistry is intrinsically linked to the discovery and study of glycerol. Pioneering Swedish chemist Carl Wilhelm Scheele first identified glycerol in 1783. acs.org Subsequent research in the 19th century led to a greater understanding of its derivatives, including glyceric acid. The oxidation of glycerol can lead to the formation of glyceraldehyde, which can then be further oxidized to produce glyceric acid. frontiersin.org

The study of the interactions between calcium ions and organic molecules has a long history, particularly in the context of biological systems. The importance of calcium in cellular processes has driven extensive research into how it binds to various organic ligands, including carboxylates and phosphates. Early research into the interactions of calcium ions with phospholipids, for instance, laid the groundwork for understanding how these ions can influence the structure and function of cell membranes. nih.govnih.govuni-lj.siresearchgate.net These studies revealed that calcium ions can bind to phosphate and carbonyl groups, leading to changes in membrane packing and rigidity. nih.govuni-lj.si

While specific historical research focusing solely on this compound is not extensively documented in early literature, the foundational knowledge gained from the study of glyceric acid and the broader field of calcium-organic interactions provides the historical context for its current investigation. The transition from alchemy to modern chemistry, marked by a shift towards empirical and experimental approaches, was crucial for the eventual characterization of such specific chemical compounds. numberanalytics.com

Current Research Landscape and Emerging Directions

The current research landscape for this compound and related compounds is diverse and expanding. Investigations are branching out from fundamental characterization to explore potential applications in various scientific and industrial fields.

A significant area of interest lies in the material science applications of calcium-organic salts. For example, research into calcium-dicarboxylate salt hydrates has highlighted their potential as thermochemical energy storage materials, with some showing high enthalpies of dehydration. mdpi.com This suggests that the hydration and dehydration properties of this compound could be a fruitful area for future investigation.

In the realm of biochemistry and life sciences, the interaction of calcium ions with organic molecules continues to be a major focus. The study of how calcium binding affects the structure and function of biomolecules is critical. While direct research on the biological role of this compound is limited, the broader understanding of calcium's role in cellular signaling and its interaction with negatively charged molecules provides a basis for potential future studies. nih.gov For instance, the metabolism of related compounds like glyceraldehyde-3-phosphate is a key part of glycolysis, a fundamental metabolic pathway. nih.gov

Emerging research directions may also include the use of calcium glycerate as a component in the synthesis of novel materials. The ability of the glycerate ligand to chelate metal ions could be exploited in the design of new coordination polymers or metal-organic frameworks (MOFs). Furthermore, the study of how different organic calcium salts influence processes like the formation of coatings on metal alloys is an active area of research. mdpi.com The exploration of glucagon-based therapies and the role of specific proteins in metabolic regulation points towards the intricate and often unexpected roles that small molecules and their receptors can play in biological systems, opening new avenues for investigation. nih.gov

Interactive Data Table: Research Findings on Related Calcium Compounds

| Research Area | Key Finding | Related Compound(s) | Source |

| Thermochemical Energy Storage | Certain Ca-dicarboxylate salt hydrates show high enthalpies of dehydration, making them promising for heat storage. | Calcium malonate dihydrate, Calcium terephthalate (B1205515) trihydrate | mdpi.com |

| Biomembrane Interactions | Calcium ions bind to phosphate and carbonyl groups in phospholipids, altering membrane structure and rigidity. | Calcium glycerophosphate, Phospholipids | nih.govnih.govuni-lj.si |

| Material Coatings | The concentration of organic calcium salts can influence the properties of micro-arc oxidation coatings on magnesium alloys. | Calcium glycerophosphate, Calcium gluconate | mdpi.com |

| Catalysis | The oxidation of glycerol can be selectively catalyzed to produce valuable chemicals like glyceric acid. | Glycerol, Glyceric Acid | frontiersin.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3-dihydroxypropanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.H2O/c2*4-1-2(5)3(6)7;;/h2*2,4-5H,1H2,(H,6,7);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXJTHUAVDANMN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342719 | |

| Record name | 2,3-Dihydroxypropanoic acid calcium salt (2:1), hydrate (x) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-72-9, 67525-74-0 | |

| Record name | 2,3-Dihydroxypropanoic acid calcium salt (2:1), hydrate (x) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium DL-Glycerate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomeric Forms of Calcium 2,3 Dihydroxypropanoate Hydrate

Enantiomeric Forms: (R)-, (S)-, and Racemic (DL)-Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303)

Calcium 2,3-dihydroxypropanoate hydrate exists in three primary stereoisomeric forms: the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture (DL). These isomers are chemically identical in terms of their atomic composition and connectivity but differ in the three-dimensional arrangement of their atoms.

The (R)- and (S)-enantiomers are non-superimposable mirror images of each other. The designation (R) (from the Latin rectus, meaning right) and (S) (from the Latin sinister, meaning left) is based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration to a chiral center. In the context of glyceric acid, the D- and L- notation is also commonly used, where D-glyceric acid corresponds to the (R)-enantiomer and L-glyceric acid corresponds to the (S)-enantiomer. wikipedia.org

The racemic form, denoted as (DL) or (±), is an equimolar mixture of the (R)- and (S)-enantiomers. Due to the equal and opposite optical activity of the two enantiomers, the racemic mixture is optically inactive. These different forms are recognized with distinct CAS numbers and synonyms, as detailed in the table below.

Table 1: Enantiomeric and Racemic Forms of this compound

| Stereoisomer | Common Synonyms | CAS Number | Molecular Formula |

|---|---|---|---|

| (R)-Calcium 2,3-dihydroxypropanoate dihydrate | D-Glyceric acid calcium salt dihydrate, Calcium (R)-2,3-dihydroxypropanoate dihydrate | 6000-41-5 | C₆H₁₄CaO₁₀ nih.gov |

| (S)-Calcium 2,3-dihydroxypropanoate hydrate | L-Glyceric acid calcium salt hydrate, Calcium bis[(2S)-2,3-dihydroxypropanoate] hydrate | Not explicitly found | C₆H₁₀CaO₈·xH₂O |

| (DL)-Calcium 2,3-dihydroxypropanoate hydrate | Calcium DL-Glycerate Hydrate, DL-Glyceric Acid Calcium Salt Hydrate | 207300-72-9 | C₆H₁₀CaO₈·xH₂O chemicalbook.com |

Glyceric acid itself is a naturally occurring three-carbon sugar acid and its phosphate (B84403) derivatives are key intermediates in metabolic pathways such as glycolysis. wikipedia.org The production of glyceric acid is often achieved through the oxidation of glycerol (B35011). wikipedia.org

Chiroptical Properties and Spectroscopic Characterization

The enantiomers of this compound exhibit distinct chiroptical properties, which are a direct consequence of their chirality. These properties are primarily investigated using techniques such as electronic circular dichroism (ECD).

A study on the electronic circular dichroism of the calcium salt of glyceric acid revealed significant insights into its chiroptical behavior in aqueous solutions. nih.gov The ECD spectra, which measure the differential absorption of left and right circularly polarized light, are highly sensitive to the molecular environment, including concentration and pH. nih.gov The research demonstrated that changes in these parameters lead to notable alterations in the ECD response, including the emergence of a new ECD band with an opposite sign. nih.gov This phenomenon is attributed to the shifting equilibrium between the free glyceric acid/glycerate and its complexes with Ca²⁺ ions. nih.gov The anisotropy spectra of the dihydroxy carboxylic acid in its free form show similarities to other aliphatic hydroxycarboxylic acids. nih.gov

While specific, detailed spectroscopic data such as comprehensive IR, Raman, and NMR analyses for each individual enantiomer of this compound are not widely published, general principles of spectroscopic characterization apply. For instance, ¹H NMR spectroscopy can be used to analyze the structure of glyceric acid. chemicalbook.comhmdb.ca Furthermore, specialized NMR techniques, often involving derivatization with chiral agents, can be employed to distinguish between enantiomers of hydroxy acids like glyceric acid. nih.gov

Table 2: Summary of Spectroscopic and Chiroptical Characterization

| Technique | Application to this compound | Key Findings/Principles |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Characterization of the chiroptical response of the calcium salt of glyceric acid in aqueous solution. nih.gov | Spectra are sensitive to concentration and pH, reflecting the equilibrium between free glycerate and its calcium complexes. nih.gov |

| Nuclear Magnetic Resonance (NMR) | General structural analysis of glyceric acid. chemicalbook.comhmdb.ca Potential for enantiomeric differentiation. nih.gov | ¹H NMR can confirm the basic molecular structure. Chiral derivatizing agents can be used to create diastereomers with distinct NMR signals, allowing for the quantification of each enantiomer. nih.gov |

| Vibrational Circular Dichroism (VCD) | Potential for absolute configuration determination. | VCD provides detailed 3D structural information by measuring vibrational optical activity. wikipedia.org |

Influence of Stereochemistry on Compound Interactions and Structure

The stereochemistry of this compound profoundly influences its crystal structure and intermolecular interactions. The specific three-dimensional arrangement of the hydroxyl and carboxylate groups in the (R)- and (S)-enantiomers dictates how the molecules pack in the solid state and the nature of the resulting hydrogen-bonding network.

The influence of stereoisomerism on crystal packing is a well-established principle in chemistry. The subtle differences in the shape of enantiomers can lead to significant variations in their solid-state properties, including solubility, melting point, and crystal morphology. The formation of intermolecular hydrogen bonds, which are crucial in the crystal structure of hydroxycarboxylate salts, is highly dependent on the spatial orientation of the donor and acceptor groups. Therefore, the stereochemistry at the C2 position of the glycerate moiety is a key factor in determining the supramolecular architecture of this compound.

Advanced Synthetic Methodologies for Calcium 2,3 Dihydroxypropanoate Hydrate and Its Derivatives

Chemical Synthesis Pathways

The chemical synthesis of Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303) primarily involves the oxidation of glycerol (B35011), a readily available and inexpensive starting material, followed by salt formation. Research has focused on developing efficient, selective, and economically viable catalytic systems.

Oxidation of Glycerol and Related Precursors

The catalytic oxidation of glycerol to glyceric acid is a key step in the synthesis of Calcium 2,3-dihydroxypropanoate hydrate. Various metal-based catalysts have been investigated to achieve high yields and selectivity under mild conditions.

Supported noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), and gold (Au), have shown significant efficacy. For instance, gold catalysts supported on charcoal or graphite (B72142) can achieve 100% selectivity for glyceric acid at 60°C in an aqueous sodium hydroxide (B78521) solution. msu.eduresearchgate.net The use of bimetallic catalysts, such as Pt-Cu, has also been explored to enhance glycerol conversion and selectivity towards glyceric acid, with conversions reaching approximately 90% and selectivity of 60-70% in an alkaline medium. smolecule.com

The choice of catalyst support and reaction conditions plays a crucial role in the product distribution. For example, Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16 catalysts have been shown to effectively produce glyceric acid from glycerol at room temperature in an open-air system without the need for a base or external oxygen flow, achieving a yield of up to 68.2% after 10 hours. mdpi.com

Electrochemical oxidation represents another promising pathway. Studies on the electrocatalytic oxidation of glycerol have identified glycerate as a primary product on various electrode materials, including palladium (Pd) nanocrystals and rhodium (Rh) surfaces in alkaline media. The selectivity can be tuned by controlling the electrode potential and reaction conditions.

| Catalyst System | Precursor | Key Product | Yield/Selectivity | Reference |

| 1% Au/charcoal or 1% Au/graphite | Glycerol | Glyceric acid | 100% selectivity | msu.eduresearchgate.net |

| Pt-Cu/carbon nanotube | Glycerol | Glyceric acid | ~90% conversion, 60-70% selectivity | smolecule.com |

| 7 wt%Pt/40 wt%Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂/SBA-16 | Glycerol | Glyceric acid | 68.2% yield | mdpi.com |

| Pd nanocrystals | Glycerol | Glycerate | - |

Derivatization Strategies for the 2,3-dihydroxypropanoic acid Scaffold

The 2,3-dihydroxypropanoic acid (glyceric acid) scaffold offers multiple reactive sites—a carboxylic acid group and two hydroxyl groups—that allow for a variety of derivatization strategies to produce novel compounds with diverse applications.

Esterification: The carboxylic acid group can be readily esterified with various alcohols. For example, alkyl esters of 2,3-dihydroxypropionic acid have been synthesized to investigate their physiological properties. nih.gov The synthesis of esters can be achieved through classical acid-catalyzed methods or by reacting the potassium salt of the acid with alkyl halides in a solvent like DMSO, which can provide excellent yields even for sterically hindered isomers. nih.gov

Acetal and Ketal Formation: The vicinal diol structure of glyceric acid is suitable for the formation of cyclic acetals and ketals through reaction with aldehydes and ketones under acidic catalysis. researchgate.netresearchgate.netmdpi.com These derivatives, such as solketal (B138546) (from acetone), are explored as bio-based solvents and fuel additives. researchgate.netresearchgate.net The stability of these derivatives is dependent on the pH and the nature of the aldehyde or ketone used. researchgate.net

Amination: The 2,3-dihydroxypropanoic acid scaffold can be a precursor for the synthesis of amino acids. For instance, synthetic strategies have been developed for the preparation of 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, which involves intermediates derived from related structures. researchgate.net Reductive amination is a key reaction in such transformations.

Development of Cost-Effective and Scalable Methods

A significant focus of research has been on making the synthesis of this compound and its precursors economically viable and scalable, primarily by utilizing low-cost raw materials and developing efficient catalytic processes.

The use of crude glycerol, a major byproduct of the biodiesel industry, is a key strategy for cost reduction. smolecule.com However, impurities in crude glycerol can affect catalyst performance, necessitating either purification of the glycerol or the development of robust catalysts. smolecule.com

Another approach to cost-effectiveness is the use of inexpensive and readily available catalyst materials. For example, calcium glycerolate, a related compound, has been synthesized from eggshell waste, which is primarily calcium carbonate. frontiersin.org This provides an eco-friendly and affordable catalyst source. Similarly, catalysts like KNO₃/CaO have been investigated for related glycerol transformations due to their cost-effectiveness. researchgate.net

Techno-economic analyses of glycerol valorization pathways are crucial for assessing scalability. Studies have evaluated the capital and operating costs of converting glycerol into various value-added chemicals, providing insights into the economic feasibility of large-scale production. frontiersin.orgacs.orgchalmers.seresearchgate.net For instance, the production of calcium lactate (B86563), a structurally similar compound, directly from glycerol and calcium hydroxide has been shown to be a potentially more sustainable and economical alternative to traditional methods. mdpi.com

Biocatalytic and Microbial Production Routes

Biocatalytic and microbial fermentation methods offer alternative and often more selective routes to produce specific enantiomers of 2,3-dihydroxypropanoic acid, which can then be converted to the corresponding calcium salt.

Enantioselective Production via Microbial Resolution

The production of enantiomerically pure L-glyceric acid can be achieved through the microbial resolution of a racemic (DL)-glyceric acid mixture. This process relies on the ability of certain microorganisms to selectively consume one enantiomer, leaving the other in the culture medium.

Researchers have isolated bacterial strains, such as Serratia sp. GA3R and Pseudomonas sp. GA72P, that are capable of the enantiospecific degradation of D-glyceric acid. researchgate.netresearchgate.netmdpi.com When these strains are cultured in a medium containing DL-glyceric acid, they exhaust the D-enantiomer within 72 hours, resulting in the production of L-glyceric acid with an enantiomeric purity of ≥89%. researchgate.netresearchgate.netmdpi.com This method provides a pathway to L-sugars and other valuable chiral compounds. acs.org

| Microbial Strain | Substrate | Product | Enantiomeric Purity | Reference |

| Serratia sp. GA3R | DL-Glyceric acid | L-Glyceric acid | ≥89% ee | researchgate.netresearchgate.netmdpi.com |

| Pseudomonas sp. GA72P | DL-Glyceric acid | L-Glyceric acid | ≥89% ee | researchgate.netresearchgate.netmdpi.com |

Oxidative Fermentation of Glyceric Acid from Glycerol

The direct microbial conversion of glycerol to glyceric acid is a well-established method, primarily yielding the D-enantiomer. Acetic acid bacteria are particularly effective in this oxidative fermentation process.

Strains of Gluconobacter and Acetobacter have been extensively studied for their ability to produce D-glyceric acid from glycerol. For example, Gluconobacter frateurii NBRC103465 can accumulate up to 136.5 g/L of glyceric acid with a 72% D-GA enantiomeric excess (ee). msu.eduresearchgate.netfrontiersin.orgchalmers.se Acetobacter tropicalis NBRC16470 has been shown to produce 101.8 g/L of D-glyceric acid with a high enantiomeric excess of 99%. msu.eduresearchgate.netfrontiersin.orgchalmers.se The production of D-glyceric acid by these microorganisms is catalyzed by a membrane-bound alcohol dehydrogenase (mADH). msu.edufrontiersin.org

The produced glyceric acid can be recovered from the fermentation broth and crystallized as its calcium salt. For instance, from a concentrated solution of glycerate, this compound can be obtained through crystallization. frontiersin.orgchalmers.se

Enzymatic systems have also been explored. The glyoxal (B1671930) oxidase from the fungus Phanerochaete chrysosporium can catalyze the two-step oxidation of glycerol to glyceric acid, with glyceraldehyde as an intermediate. nih.gov

Catalyst Development and Mechanistic Investigations in Calcium Glycerate Formation

The synthesis of this compound, also known as calcium glycerate, from glycerol is a significant area of research, driven by the need to convert biomass-derived feedstocks into valuable chemicals. The development of efficient catalysts and a thorough understanding of the reaction mechanisms are crucial for optimizing this process. The formation of calcium glycerate typically proceeds through the catalytic oxidation of glycerol to glyceric acid, followed by in-situ or subsequent neutralization with a calcium base.

Catalyst Development

A variety of catalytic systems, both homogeneous and heterogeneous, have been explored for the selective oxidation of glycerol to glyceric acid. These can be broadly categorized into noble metal-based catalysts and calcium-based catalysts, which can also play a dual role as a reactant and a catalyst.

Noble Metal Catalysts:

Supported noble metal nanoparticles, particularly gold (Au) and platinum (Pt), have demonstrated high activity and selectivity for glycerol oxidation under basic conditions. rsc.orgmdpi.com The basic medium is essential for the deprotonation of glycerol's hydroxyl groups, making them more susceptible to oxidation. mdpi.com

Gold-based catalysts: Gold nanoparticles supported on various materials like carbon, titania, and ceria have been extensively studied. middlebury.edumdpi.com For instance, a 1% Au on charcoal or graphite catalyst has been shown to oxidize glycerol to glyceric acid with 100% selectivity under mild conditions (60 °C). rsc.org The selectivity towards glycerate is highly dependent on the concentration of the base (e.g., NaOH). rsc.orgmiddlebury.edu High base concentrations generally favor the formation of glycerate. rsc.org

Platinum-based catalysts: Platinum catalysts are also effective for glycerol oxidation. frontiersin.org They can operate in both acidic and base-free conditions, which can be an advantage in terms of reducing salt waste from neutralization. frontiersin.org However, in the absence of a base, the reaction can be slower, and selectivity towards glyceric acid may be reduced, with glyceraldehyde being a significant product. frontiersin.org Research has shown that a Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16 catalyst can achieve a high glyceric acid yield of 68.2% at room temperature in an open-air system. tandfonline.com

Calcium-Based Catalysts:

Calcium compounds such as calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂) can act as solid base catalysts for the conversion of glycerol. frontiersin.org An intriguing aspect of using calcium-based catalysts is the potential for the in-situ formation of calcium glycerolate, which has been proposed to be an active catalytic species itself in various reactions, including transesterification. frontiersin.orgresearchgate.netconicet.gov.ar

Studies using CaO derived from waste eggshells have highlighted its potential as a low-cost and environmentally friendly catalyst. frontiersin.org It is suggested that fresh CaO reacts with glycerol to form calcium glycerolate in situ. frontiersin.org This in-situ-formed calcium glycerolate can then act as a homogeneous catalyst. frontiersin.org

The table below summarizes the performance of different catalysts in the oxidation of glycerol to glyceric acid/glycerate.

| Catalyst | Support | Reaction Conditions | Glycerol Conversion (%) | Glyceric Acid/Glycerate Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1% Au | Charcoal | 60 °C, 3 h, NaOH/glycerol ratio = 4 | 54 | 100 | rsc.org |

| 1% Au | Graphite | 60 °C, 3 h, NaOH/glycerol ratio = 4 | 56 | 100 | rsc.org |

| 7 wt% Pt | 40 wt% Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂-δ/SBA-16 | 30 °C, 10 h, open-air | 99.2 | 68.2 | tandfonline.com |

| Au/Al₂O₃ | Alumina | Not specified | 50 (loss for impure glycerol) | 80-90 | mdpi.com |

| Pd/HAP | Hydroxyapatite | Mild conditions, O₂ | 59 | 90 | researchgate.net |

Mechanistic Investigations

The mechanism for the formation of calcium glycerate is generally understood to be a two-step process: the oxidation of glycerol to glyceric acid, followed by neutralization. However, when using calcium-based catalysts, the process can be more integrated.

General Oxidation Pathway:

The selective oxidation of glycerol to glyceric acid is believed to proceed via the formation of glyceraldehyde as a key intermediate. rsc.orgmdpi.comfrontiersin.org The reaction pathway can be summarized as follows:

Adsorption and Dehydrogenation: The glycerol molecule adsorbs onto the catalyst surface. mdpi.com In the presence of a basic medium or a suitable catalyst, the primary hydroxyl group of glycerol undergoes dehydrogenation to form an alkoxide intermediate.

Oxidation to Aldehyde: This intermediate is then oxidized to form glyceraldehyde. mdpi.comfrontiersin.org

Further Oxidation to Carboxylic Acid: The glyceraldehyde is subsequently oxidized to glyceric acid. rsc.orgmdpi.com This step is often rapid, and glyceraldehyde may not be observed as a major product under certain conditions. rsc.org

Role of Calcium Catalysts in the Mechanism:

When calcium oxide or hydroxide is used, it not only provides the basic environment but can also actively participate in the reaction. A proposed mechanism for the formation of calcium glycerolate (CaG) from CaO involves the following steps frontiersin.org:

Hydration of CaO: The CaO catalyst, which may also contain some Ca(OH)₂, forms Ca(OH)₂ colloids upon entering the reaction medium containing glycerol. frontiersin.org

In-situ Formation of Calcium Glycerolate: These Ca(OH)₂ colloids then react with glycerol to produce calcium glycerolate in situ. frontiersin.org

Catalytic Action: The newly formed calcium glycerolate can then act as a homogeneous catalyst for further reactions. frontiersin.org

Density Functional Theory (DFT) studies on the interaction of glycerol with a CaO surface suggest that the initial step involves the bonding of two hydroxyl groups from glycerol to the calcium atoms on the surface. conicet.gov.ar This interaction leads to a weakening and potential rupture of the O-H bonds in glycerol, facilitating the formation of a glycerolate species. conicet.gov.ar

2 C₃H₈O₃ + Ca(OH)₂ → Ca(C₃H₇O₄)₂ + 2 H₂O

The table below outlines the key mechanistic steps in the formation of calcium glycerate.

| Step | Description | Key Intermediates/Species | Reference |

|---|---|---|---|

| 1 | Adsorption and activation of glycerol on the catalyst surface. | Adsorbed glycerol | mdpi.com |

| 2 | Dehydrogenation of the primary hydroxyl group. | Alkoxide intermediate | mdpi.com |

| 3 | Oxidation to form glyceraldehyde. | Glyceraldehyde | rsc.orgmdpi.comfrontiersin.org |

| 4 | Further oxidation of glyceraldehyde to glyceric acid. | Glyceric acid | rsc.orgmdpi.com |

| 5 | In-situ reaction of CaO with glycerol to form calcium glycerolate (when using CaO catalyst). | Calcium glycerolate | frontiersin.orgconicet.gov.ar |

| 6 | Neutralization of glyceric acid with a calcium base. | Calcium 2,3-dihydroxypropanoate | General Knowledge |

Crystallographic and Solid State Structural Elucidation of Calcium 2,3 Dihydroxypropanoate Hydrate

Single Crystal X-ray Diffraction Studies

The crystal structure of Calcium di-DL-glycerate dihydrate has been determined using the heavy-atom method. The analysis revealed that the compound crystallizes in the monoclinic system. crystallography.net The fundamental repeating unit of the crystal, known as the unit cell, is defined by specific parameters. The space group was identified as P2₁/c , which describes the symmetry elements present within the crystal lattice. crystallography.net

The determined unit cell parameters for Calcium di-DL-glycerate dihydrate are presented in Table 1.

Table 1: Unit Cell Parameters for Calcium di-DL-glycerate dihydrate

| Parameter | Value |

|---|---|

| a | 14.40 Å |

| b | 7.63 Å |

| c | 10.40 Å |

| α | 90° |

| β | 98.8° |

| γ | 90° |

| Space Group | P2₁/c |

Data sourced from Taga, T., Ohashi, M., & Osaki, K. (1972). crystallography.net

In the solid state, the calcium ion (Ca²⁺) is the central organizing entity, coordinated by surrounding ligands. In the structure of Calcium di-DL-glycerate dihydrate, the Ca²⁺ ion is bound to three separate glycerate anions and two molecules of water. crystallography.net This results in a coordination number of seven for the calcium ion. crystallography.net

The seven coordinating oxygen atoms are derived from:

The α-carboxy oxygen and α-hydroxy oxygen from two chelating glycerate anions. crystallography.net

The β-hydroxy oxygen from a third, non-chelating glycerate anion. crystallography.net

The oxygen atoms from two water molecules. crystallography.net

These seven oxygen atoms arrange themselves around the central calcium ion in a distorted pentagonal bipyramidal geometry . crystallography.neticdd.com The Ca-O bond distances are crucial for defining this coordination polyhedron and have been determined to range from 2.32 Å to 2.47 Å . crystallography.net This flexible coordination geometry and preference for oxygen-based ligands are characteristic features of calcium chemistry in biological and chemical systems. ugr.es For comparison, in the related structure of polymeric calcium levulinate dihydrate, the Ca²⁺ ion is eight-coordinated, adopting a distorted square-antiprismatic geometry. mpg.de

Table 2: Calcium Ion Coordination Details

| Feature | Description |

|---|---|

| Central Ion | Ca²⁺ |

| Coordination Number | 7 |

| Coordinating Ligands | 3 Glycerate Anions, 2 Water Molecules |

| Geometry | Distorted Pentagonal Bipyramidal |

| Ca-O Bond Length Range | 2.32 Å - 2.47 Å |

Data sourced from Taga, T., Ohashi, M., & Osaki, K. (1972). crystallography.net

The glycerate ligand (2,3-dihydroxypropanoate) is not planar and can adopt different three-dimensional conformations. The single-crystal structure analysis of Calcium di-DL-glycerate dihydrate reveals the presence of two independent glycerate anions which exhibit distinct conformations. crystallography.net

Conformer 1: The β-hydroxy oxygen atom is in a trans-gauche position relative to the α-carboxy carbon and the α-hydroxy oxygen. crystallography.net

Conformer 2: The β-hydroxy oxygen atom is in a gauche-gauche position. crystallography.net

A significant feature of the coordination is the formation of a chelate ring. Two of the glycerate anions act as bidentate ligands, where both the α-carboxy oxygen and the α-hydroxy oxygen of the same molecule bind to the calcium ion. crystallography.net This forms a stable five-membered ring, a common structural motif in the coordination chemistry of α-hydroxy carboxylates. crystallography.netugr.esnih.gov The third glycerate anion, however, coordinates in a monodentate fashion through its β-hydroxy oxygen atom. crystallography.net

Powder X-ray Diffraction and Amorphous State Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing polycrystalline materials. researchgate.net It is used for phase identification by comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). icdd.comresearchgate.net Each crystalline substance produces a unique diffraction pattern, or "fingerprint," characterized by a series of peaks at specific diffraction angles (2θ) and with specific intensities. researchgate.net

In contrast, if the material were in an amorphous state, it would lack the long-range atomic order of a crystal. An amorphous sample does not produce sharp diffraction peaks. Instead, its PXRD pattern is characterized by one or more broad, diffuse humps, often called halos, over a wide range of 2θ angles. researchgate.net Therefore, PXRD can be effectively used to distinguish between the crystalline and amorphous forms of Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303).

Influence of Hydration State on Crystal Structure and Stability

The term "hydrate" signifies that water molecules are an integral part of the crystal structure. The single-crystal analysis confirmed the compound as a dihydrate, meaning two water molecules are present for each calcium ion in the formula unit. crystallography.net These water molecules are directly coordinated to the Ca²⁺ ion, making them fundamental to the stability of the observed crystal structure. crystallography.net

The influence of the hydration state on structural stability can be inferred from thermal analysis studies of other hydrated calcium salts. nih.govnist.govresearchgate.net Upon heating, hydrated salts typically undergo dehydration, where the water of crystallization is driven off. netzsch.com For Calcium 2,3-dihydroxypropanoate dihydrate, the loss of these two coordinated water molecules would lead to a collapse of the distorted pentagonal bipyramidal coordination geometry around the calcium ion. Furthermore, the disruption of the extensive hydrogen-bonding network, in which these water molecules are key participants, would destabilize the entire crystal packing. mpg.de

This dehydration process would likely result in either a transformation to a different, anhydrous crystalline phase with a new unit cell and packing arrangement, or the formation of a disordered, amorphous solid. researchgate.netnetzsch.com The temperature at which dehydration occurs and the nature of the resulting phase(s) are critical parameters for understanding the material's thermal stability.

Coordination Chemistry of Calcium 2,3 Dihydroxypropanoate Hydrate

Chelation Mechanisms of the Dihydroxypropanoate Ligand with Calcium Ions

Chelation is a process where a central metal ion binds to a single ligand molecule at multiple points, forming a ring-like structure called a chelate. beloit.edu This process is fundamental to the interaction between calcium ions and the 2,3-dihydroxypropanoate (B1229046) (glycerate) ligand. The glycerate anion possesses multiple donor sites—specifically, the oxygen atoms of the carboxylate group and the two adjacent hydroxyl groups—that can coordinate with a calcium ion.

The primary chelation mechanism involves the formation of coordinate covalent bonds between the electron-donating oxygen atoms of the glycerate ligand and the electron-accepting calcium ion. youtube.com In α-hydroxycarboxylic acids like glyceric acid, the calcium ion is typically bound by one oxygen atom from the carboxylate group and the oxygen atom of the α-hydroxyl group. researchgate.net This bidentate chelation forms a stable five-membered ring, a common motif in the coordination chemistry of these ligands. The second hydroxyl group (at the β-position) can also participate in coordination, potentially leading to a larger chelate ring or bridging between different calcium centers.

In the solid state, such as in calcium di-DL-glycerate dihydrate, the glycerate ligands chelate the calcium ions, creating a complex coordination environment. scite.ai The specific binding mode can vary, but the interaction through the carboxylate and α-hydroxyl oxygens is a recurring feature. This chelation effectively sequesters the calcium ion, blocking its reactive sites and modifying its chemical properties. beloit.edu The stability of these chelate complexes is a key factor in their formation and persistence.

pH-Dependent Complexation and Solution Structure

The complexation between calcium ions and 2,3-dihydroxypropanoate is highly sensitive to the pH of the solution. This dependence arises from the competition between hydrogen ions (protons) and calcium ions for the binding sites on the glycerate ligand. beloit.edu The state of protonation of the carboxyl and hydroxyl groups changes significantly with pH, which in turn dictates the ligand's ability to form stable chelates.

At low pH, the carboxylic acid group (-COOH) is fully protonated. As the pH increases, it deprotonates to form the carboxylate anion (-COO⁻), making it a much more effective ligand for the positively charged Ca²⁺ ion. The hydroxyl groups (-OH) are much less acidic and typically remain protonated over a wide pH range. However, in strongly alkaline conditions, the hydroxyl groups can also be deprotonated to form alcoholates (-O⁻). u-szeged.hu Research has shown that calcium ions can induce the deprotonation of polyhydroxy carboxylates in alkaline media, leading to the formation of highly stable complexes involving the coordination of one or more alcoholate groups. u-szeged.hu

Therefore, the solution structure of calcium-glycerate complexes varies with pH:

Acidic pH (e.g., < 4): The glyceric acid is mostly protonated. Complexation with Ca²⁺ is weak due to competition from H⁺ ions. beloit.edu

Neutral to Mildly Alkaline pH (e.g., 6-9): The carboxylate group is deprotonated, allowing for effective chelation through the carboxylate and hydroxyl oxygens. This is the typical range where stable Ca(glycerate)⁺ or Ca(glycerate)₂ complexes form. Studies on similar systems show that effective complexation occurs between pH 4 and 6. academicjournals.org

Strongly Alkaline pH (e.g., > 11): Deprotonation of the hydroxyl groups can occur, promoted by the presence of Ca²⁺. u-szeged.hu This leads to the formation of different, often more stable, complex species where the glycerate ligand may be doubly or triply deprotonated, binding the calcium ion very strongly.

This pH-dependent behavior is critical, as changes in pH can shift the equilibrium between the free ions and the chelated complex, influencing the bioavailability and reactivity of calcium in a system. nih.govnih.gov

Comparative Coordination Studies with Other Hydroxycarboxylic Acids and Carbohydrates

The coordination of calcium with 2,3-dihydroxypropanoate can be better understood by comparing it with the binding of calcium to other similar ligands, such as other hydroxycarboxylic acids and carbohydrates. These molecules share common functional groups (carboxylates, hydroxyls) and provide insight into the factors governing calcium coordination.

Studies on various calcium-carbohydrate and calcium-hydroxycarboxylate complexes reveal common patterns and key differences. For instance, in the crystal structure of a hydrated calcium bromide complex of lactose (B1674315), the calcium ion is coordinated by hydroxyl groups from both the galactose and glucose moieties of two different lactose molecules. acs.orgacs.org Similarly, neutral erythritol, a sugar alcohol, acts as a bidentate ligand, coordinating to calcium through its hydroxyl groups. nih.gov

A comparison with calcium gluconate, which has a longer carbon chain, shows that the gluconate ligand also chelates calcium through its carboxylate and α-hydroxyl groups. researchgate.net However, the additional hydroxyl groups along the chain offer more potential binding sites and can be involved in extensive hydrogen-bonding networks. The table below summarizes the coordination characteristics of calcium with several related ligands.

| Ligand | Primary Ca²⁺ Binding Sites | Common Coordination Mode | Reference |

|---|---|---|---|

| 2,3-Dihydroxypropanoate (Glycerate) | Carboxylate-O, α-Hydroxyl-O | Bidentate Chelation | researchgate.netscite.ai |

| Lactate (B86563) | Carboxylate-O, α-Hydroxyl-O | Bidentate Chelation | u-szeged.hu |

| Gluconate | Carboxylate-O, α-Hydroxyl-O | Bidentate Chelation | researchgate.net |

| Glucarate (B1238325) | Carboxylate-O, α-Hydroxyl-O, other Hydroxyl-O | Multidentate Chelation/Bridging | oup.com |

| Lactose | Vicinal Hydroxyl-O groups | Bidentate Chelation | acs.org |

| Erythritol | Hydroxyl-O groups | Bidentate Chelation | nih.gov |

These comparative studies highlight a consistent theme: the chelation of calcium by α-hydroxycarboxylate moieties is a favored interaction. researchgate.net The spatial arrangement of the donor oxygen atoms and the flexibility of the ligand's carbon backbone are critical factors that determine the stability and structure of the resulting calcium complex. pwr.edu.pl

Role of Water Molecules in Calcium-Glycerate Coordination Complexes

In many hydrated calcium carboxylate complexes, water molecules act as ligands, directly coordinating to the Ca²⁺ ion alongside the organic ligand. scite.ai For example, in the crystal structure of calcium d-glucarate tetrahydrate, the calcium ion is bound to three water molecules in addition to the two glucarate ligands. oup.com Similarly, in other calcium coordination compounds, water molecules complete the coordination shell of the calcium ion, influencing its geometry. researchgate.net The coordination number for calcium in these complexes is often high, commonly eight, with water molecules helping to satisfy this coordination requirement. scite.ai

Beyond direct coordination, water molecules are fundamental to the stability of the crystal structure through the formation of an extensive network of hydrogen bonds. These hydrogen bonds can link:

A coordinated water molecule to the carboxylate or hydroxyl group of a glycerate ligand.

A coordinated water molecule to another water molecule.

A glycerate ligand on one complex to a glycerate ligand on an adjacent complex via a water bridge.

This hydrogen-bonding network effectively holds the individual coordination polyhedra together, creating a stable three-dimensional structure. researchgate.net The dehydration of these complexes, which often occurs at temperatures significantly above the boiling point of water, indicates a strong interaction between the water molecules and the calcium-glycerate complex. researchgate.net The release and reorganization of these water molecules are key steps in the crystallization and dissolution processes of these compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches to Calcium 2,3 Dihydroxypropanoate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarxiv.org It is particularly effective for determining the properties of molecules and materials from the ground-state electron density. While specific DFT studies on Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303) are not prevalent in published literature, the methodology can be applied to elucidate its fundamental electronic characteristics.

By applying DFT, one can calculate key electronic properties. For instance, in studies of other hydrated calcium compounds like calcium carbonate, DFT has been used to assess the role of hydration on structural, electronic, and vibrational properties. nih.govresearchgate.net Such calculations for Calcium 2,3-dihydroxypropanoate hydrate would involve modeling the crystalline structure, including the calcium ion, the 2,3-dihydroxypropanoate ligands, and the water molecules of hydration.

Key parameters that would be determined from DFT calculations include:

Optimized Geometry and Lattice Parameters: Determining the most stable arrangement of atoms in the crystal lattice.

Electronic Band Structure: Calculating the electronic band gap, which distinguishes insulators, semiconductors, and metals. For hydrated calcium carbonate, the presence of water was found to modify the band gap. nih.gov

Density of States (DOS): Providing information about the contribution of different atomic orbitals (Ca, C, O, H) to the electronic states.

Vibrational Frequencies: Simulating infrared and Raman spectra to identify characteristic vibrational modes of the functional groups (hydroxyl, carboxylate) and the water of hydration, which can be compared with experimental spectroscopic data. nih.govresearchgate.net

The table below illustrates typical parameters used in DFT calculations for hydrated crystalline compounds, based on studies of similar materials. researchgate.netnih.gov

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | PBE, B3LYP |

| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d,p), cc-pVTZ |

| Dispersion Correction | Accounts for van der Waals interactions, crucial for hydrated crystals. | DFT-D2, DFT-D3 |

| Calculated Properties | Outputs from the simulation. | Lattice Parameters, Band Gap, Density of States, Vibrational Spectra |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Changes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, including conformational changes and thermodynamic properties.

For this compound, MD simulations can reveal:

Hydration Shell Dynamics: The behavior of water molecules surrounding the calcium ion and the glycerate ligand, including their residence times and exchange rates. Improved models for hydrated calcium ions are crucial for the accuracy of these simulations. nih.govresearchgate.net

Conformational Flexibility: The 2,3-dihydroxypropanoate ligand possesses rotational freedom around its carbon-carbon bonds. MD simulations can explore the accessible conformations of the ligand within the crystal lattice or in solution. mdpi.com

Ion Coordination: The simulations can characterize the coordination environment of the Ca²⁺ ion, including the number of coordinating oxygen atoms from the carboxylate, hydroxyl groups, and water molecules, as well as the dynamics of these interactions.

Structural Transitions: In a study on calcium glutarate, another calcium dicarboxylate, MD simulations helped to understand the drastic "butter-fly" like structural transformation upon hydration and dehydration. rsc.org Similar phase transitions or dynamic structural changes in this compound could be investigated using MD.

The settings for a typical MD simulation are summarized in the table below, drawing from protocols used for studying calcium-binding proteins and other hydrated systems. nih.govnih.gov

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | Set of parameters to describe the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Water Model | Model used to simulate water molecules. | TIP3P, SPC/E |

| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Time Step | Time interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

Computational Modeling of Calcium-Ligand Binding Affinity and Energetics

Understanding the strength and nature of the interaction between the calcium ion and the 2,3-dihydroxypropanoate ligand is crucial. Computational methods can quantify the binding affinity and the energetics of this interaction, providing insights that are complementary to experimental measurements.

Key computational approaches include:

Free Energy Calculations: Methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can provide accurate calculations of the binding free energy. These methods involve creating a non-physical pathway to transform the system from a bound to an unbound state.

End-Point Methods: Simpler, less computationally expensive methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) can estimate binding free energies by combining molecular mechanics energies with solvation free energies.

Quantum Mechanics (QM) Calculations: High-level QM calculations can be performed on a smaller, representative cluster (e.g., the Ca²⁺ ion and its immediate coordination sphere) to obtain highly accurate interaction energies.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

For Calcium 2,3-dihydroxypropanoate, this could involve studying:

Synthesis Reaction: The formation of the compound, for example, through the neutralization of glyceric acid with calcium hydroxide (B78521). Computational modeling can map the reaction pathway, identifying the transition state structure and the energy barrier for the reaction. A study on the synthesis of calcium lactate (B86563) from glycerol (B35011) and calcium hydroxide demonstrated that the reaction could be efficiently carried out by overcoming a mild energy barrier, as determined by simulations. mdpi.com

Dehydration/Hydration Processes: The mechanism by which water molecules are lost or gained from the crystal structure. DFT calculations can model the energetics of removing successive water molecules to understand the compound's thermal stability. arxiv.org

Ligand Exchange: The mechanism by which a coordinated water molecule might be exchanged with another ligand, which is fundamental to its solution chemistry.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed, offering a detailed molecular-level understanding of the chemical process. arxiv.orgmdpi.com

Advanced Analytical Characterization Techniques for Calcium 2,3 Dihydroxypropanoate Hydrate

Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are paramount for assessing the purity of Calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303) and, crucially, for separating its stereoisomers (D- and L-forms).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating components of a mixture. For Calcium 2,3-dihydroxypropanoate hydrate, these methods can be used to separate the parent compound from any impurities or degradation products. nih.gov The key to separating the D- and L-enantiomers is the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

Purity Analysis: A reversed-phase HPLC or UPLC method, typically using a C18 or a more advanced column like a Charged Surface Hybrid (CSH), can be developed to assess purity. waters.comnih.gov The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Isomeric Separation: Separating the enantiomers of 2,3-dihydroxypropanoic acid (or its salt) requires a chiral separation method. UPLC, with its smaller particle size columns (<2 µm), offers higher resolution, speed, and sensitivity compared to traditional HPLC, which is advantageous for resolving closely eluting isomers. nih.govresearchgate.net Polysaccharide-based chiral columns are often effective for this type of separation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is highly sensitive and selective, providing both retention time data and mass-to-charge ratio (m/z) information.

Peak Identification: Following separation by HPLC or UPLC, the mass spectrometer can confirm the identity of the eluting peaks by determining their molecular weight. For the glycerate anion (C₃H₅O₄⁻), the expected m/z would be approximately 105.0193 in negative ion mode.

Trace Impurity Analysis: LC-MS is exceptionally well-suited for detecting and identifying trace-level impurities that may not be visible with less sensitive detectors like UV. nih.gov

Isomer Analysis: When coupled with a chiral LC method, LC-MS/MS can provide unambiguous identification and quantification of each enantiomer. nih.gov Tandem MS (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that confirm the structure. For instance, in negative mode, an adduct ion with acetate (B1210297) can be observed and fragmented to detect the acetate ion, a technique used for glycerol (B35011) analysis. dshs-koeln.de

The table below outlines a typical UPLC-MS method for isomeric analysis.

| Parameter | Condition |

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Gradient elution with buffered aqueous and organic solvents (e.g., Acetonitrile) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Monitored Transition | e.g., m/z 105 → fragment ions |

| Based on general principles of chiral UPLC-MS analysis. nih.govnih.gov |

Quantitative Analysis Method Development and Validation

Developing and validating a quantitative analytical method is essential to ensure that measurements of this compound are accurate, precise, and reliable. The process is typically guided by International Conference on Harmonisation (ICH) guidelines. nih.gov

A common approach would be to develop an HPLC-UV or LC-MS method for quantification. While the analyte itself lacks a strong UV chromophore, derivatization or indirect quantification via the calcium ion is possible. However, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or more universally, mass spectrometry, can be used for direct quantification without a chromophore.

The validation process involves evaluating several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or its enantiomer). This is often demonstrated using a chiral column for enantiomeric specificity.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting response versus concentration, and the correlation coefficient (r²) should be close to 1.0. nih.govindexcopernicus.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments at different concentration levels, with recovery typically expected to be within 98-102%. indexcopernicus.com

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. indexcopernicus.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. iosrjournals.orgmdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. indexcopernicus.commdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. researchgate.net

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | Analyte peak resolved from all other peaks |

| Based on ICH guidelines and common practices in method validation. nih.govindexcopernicus.com |

Advanced Techniques for Chiroptical Property Assessment (e.g., Electronic Circular Dichroism)

As this compound is a chiral compound, techniques that can probe its stereochemistry are essential.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov It is a powerful, non-destructive technique for determining the absolute configuration and assessing the enantiomeric purity of chiral substances. nih.govnih.gov

Principle: Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. The D- and L-enantiomers of 2,3-dihydroxypropanoate will produce ECD spectra that are mirror images of each other. A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other. nih.gov

Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations or with the spectra of known reference compounds, the absolute configuration (D or L) of the dominant enantiomer can be determined.

Enantiomeric Purity: The magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee). A racemic mixture (50:50 D and L) is chiroptically silent and will produce no ECD signal. By creating a calibration curve of ECD signal intensity versus the concentration of a pure enantiomer, the enantiomeric purity of an unknown sample can be quantified. nih.gov This provides a valuable alternative when chiral chromatography methods are not available. nih.govnih.gov

The ability to measure ECD directly on ions separated by a mass spectrometer represents a cutting-edge advancement, combining separation with structural and stereochemical analysis. nih.gov

Material Science Applications of Calcium 2,3 Dihydroxypropanoate Hydrate Non Biomedical/non Human

Role in Heterogeneous Catalysis and Catalyst Deactivation Phenomena (e.g., in transesterification reactions)

Calcium glycerolate, a compound structurally related to Calcium 2,3-dihydroxypropanoate (B1229046), has been identified as a key active species in heterogeneous catalysis, particularly in transesterification reactions. These reactions are crucial for the production of biodiesel and other valuable chemicals.

Detailed Research Findings:

In the transesterification of glycerol (B35011) with dimethyl carbonate to produce glycerol carbonate, the active phase of a Calcium Oxide (CaO) catalyst is converted to calcium methoxide (B1231860) and calcium diglyceroxide. researchgate.net Calcium glycerolate (CaG) has been pinpointed as the main catalytic ingredient in certain reactions, such as the synthesis of cyclopentadecanolide, where it is formed from the reaction of CaO with glycerol. thinkdochemicals.com Studies have shown that CaG, although possessing lower basicity than calcium diglyceroxide (CaDG), can exhibit a stronger catalytic effect due to the high basicity of CaDG promoting undesired saponification. thinkdochemicals.comgoogle.com The relatively lower basicity of CaG also enhances its resistance to poisoning by atmospheric CO2 and H2O, contributing to its storage stability. thinkdochemicals.comgoogle.com

The in-situ formation of calcium glycerolate from catalyst precursors like CaO and Calcium Hydroxide (B78521) (Ca(OH)2) has been observed to be the true active solid phase in glycerol polymerization. concrete.org A recycled catalyst containing calcium glycerolate demonstrated higher efficiency in glycerol polymerization compared to the initial CaO catalyst, achieving a glycerol conversion of 47% versus an initial 22% for CaO. concrete.org

Catalyst Deactivation:

A significant challenge in the industrial use of these catalysts is their deactivation. Research indicates that the active CaO phase, after being converted to calcium methoxide and calcium diglyceroxide, can further transform into calcium carbonate (CaCO3), leading to catalyst deactivation. researchgate.net This transformation results in a decrease in the catalyst's basicity and a shift from strong to weak basic strength, which in turn lowers its catalytic activity in subsequent reaction cycles. researchgate.netastm.org The deactivation of calcium-based catalysts can also be caused by the reaction products themselves, such as water and polymers. concrete.org However, it has been demonstrated that the deactivated catalyst can be regenerated by calcination at high temperatures (e.g., 900°C), which converts the CaCO3 back to CaO, restoring its catalytic activity. researchgate.netastm.org

| Catalyst Precursor | Active Species | Application | Key Findings | Catalyst Deactivation Mechanism |

| Calcium Oxide (CaO) | Calcium Glycerolate (CaG), Calcium Diglyceroxide | Transesterification of glycerol with dimethyl carbonate; Glycerol polymerization | In-situ formation of calcium glycerolate is the active catalytic phase. Recycled catalyst shows higher efficiency. | Conversion to Calcium Carbonate (CaCO3), leading to reduced basicity and activity. Deactivation by reaction products (water, polymers). |

| Eggshell Waste (source of CaO) | Calcium Glycerolate (CaG) | Synthesis of cyclopentadecanolide | CaG is the main catalytic ingredient, not CaDG. Lower basicity of CaG prevents saponification and increases stability. | - |

| Property | Calcium Glycerolate (CaG) | Calcium Diglyceroxide (CaDG) |

| Basic Strength (Hammett Indicator) | 7.2 < H≤ 15.0 | 9.8 < H_≤ 15.0 |

| Base Amount (mmol/g) | 1.9 | 7.3 |

| Aqueous Solution pH | 13.0 | Not specified |

Applications as Chelating Agents in Industrial Processes (e.g., metal complexation in various industries)

There is currently no available scientific literature or data on the application of Calcium 2,3-dihydroxypropanoate hydrate (B1144303) as a chelating agent in non-biomedical or non-human industrial processes. Research on calcium-based chelating agents in these sectors focuses on other compounds such as EDTA and peptides. nih.govnih.gov

Integration in Functional Materials Development (e.g., cement additives, other industrial materials)

There is currently no available scientific literature or data on the integration of Calcium 2,3-dihydroxypropanoate hydrate as an additive in cement or other non-biomedical/non-human industrial materials. Studies on cement additives have explored the use of glycerin in combination with calcium chloride to improve setting time and other properties, but not the specific compound of interest. mdpi.comresearchgate.net The role of calcium carbonate as a filler in cement is also well-documented. einpresswire.commdpi.com

Role in Polymer and Composite Material Systems

There is currently no available scientific literature or data on the role of this compound in non-biomedical or non-human polymer and composite material systems. Research in this area has investigated other calcium compounds, such as calcium carbonate, as fillers in polymer composites to modify their thermal and mechanical properties. google.com

Agricultural and Environmental Research Applications of Calcium 2,3 Dihydroxypropanoate Hydrate Non Human

Soil Amendment and Micronutrient Complexation in Agricultural Systems

In saline soils, soluble calcium can help in the reclamation process by replacing sodium ions on the soil exchange sites. hollowayag.com High levels of sodium can cause soil structure to break down, leading to impermeability. hollowayag.com Calcium, being a divalent cation, has a stronger attraction to soil particles than monovalent sodium, effectively displacing it and improving soil conditions. hollowayag.com

Furthermore, calcium is involved in the complexation and stabilization of soil organic matter (SOM). researchgate.netpnnl.gov It can form bridges between organic compounds and mineral surfaces, contributing to the persistence of SOC. nih.gov Studies have shown that calcium is often co-located with specific fractions of soil organic carbon that are rich in aromatic and phenolic groups, suggesting a mechanism for enhancing SOC stability. copernicus.org This interaction is crucial for long-term soil fertility and carbon sequestration.

The availability of other essential nutrients is also influenced by soil calcium levels. For instance, adequate calcium can enhance the availability of phosphorus and improve the conditions for nitrogen fixation by legumes. cropnutrition.com By neutralizing soil acidity, calcium compounds can reduce the solubility of toxic elements like aluminum, which can otherwise inhibit root growth. cropnutrition.com

Plant Physiology and Stress Tolerance Enhancement (e.g., salinity tolerance in crops)

Exogenous calcium application has been extensively researched for its ability to enhance plant tolerance to a wide range of abiotic stresses, including salinity, drought, and extreme temperatures. frontiersin.orgfrontiersin.orgnih.gov Calcium ions (Ca2+) are essential signaling molecules in plants, mediating responses to environmental challenges. nih.gov

Under stress conditions, plants often experience a disruption in their ability to absorb and translocate calcium, which can impair their defense mechanisms. frontiersin.orgfrontiersin.orgnih.gov Supplementing with a soluble form of calcium, like that provided by calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303), can help alleviate these deficiencies. Calcium contributes to the stabilization of cell walls and membranes, which is crucial for maintaining cellular integrity under stress. frontiersin.orgfrontiersin.orgresearchgate.net

One of the key mechanisms by which calcium enhances stress tolerance is through the regulation of ion transport. For example, in saline conditions, calcium can help maintain a favorable sodium/potassium (Na+/K+) ratio within plant cells, which is vital for normal cellular function. frontiersin.orgfrontiersin.org It also plays a role in regulating the production of stress-related hormones like abscisic acid (ABA). frontiersin.orgfrontiersin.orgnih.gov

Furthermore, calcium is involved in activating various enzymes and protein kinases (like CDPKs) that are part of the plant's stress response pathways. frontiersin.orgfrontiersin.orgnih.gov This activation can lead to the production of protective proteins and the induction of genes that confer stress resistance. nih.gov

Effects on Crop Yield and Quality Parameters in Agricultural Systems

The application of calcium has been shown to have a positive impact on both the yield and quality of various crops. mdpi.com As an essential nutrient, calcium is directly involved in cell division and elongation, processes that are fundamental to plant growth and development. hollowayag.com A sufficient supply of calcium is necessary for the proper formation of fruits and other harvested plant parts.

Research on tomatoes has demonstrated that the application of different calcium sources can significantly increase yield and improve quality parameters. mdpi.com For instance, treatment with calcium solutions has been linked to increased plant height, a higher number of leaves, and a greater yield per plant. mdpi.com

The quality of produce is also enhanced by adequate calcium nutrition. Calcium is a component of the cell wall and plays a role in maintaining fruit firmness and integrity. mdpi.com This can lead to a longer shelf life and reduced incidence of postharvest diseases. mdpi.com In tomatoes, calcium application has been associated with higher levels of beneficial compounds such as total phenolics and β-carotene. mdpi.com

The following table summarizes the effects of different calcium salt treatments on various pre-harvest quality parameters of tomatoes, as reported in a study.

Interactive Data Table: Effects of Different Calcium Salts on Tomato Pre-Harvest Quality

| Treatment | Number of Flowers | Number of Fruits | Yield per Plant (kg) |

| Control | 32.00 | 23.87 | - |

| Calcium Chloride | 42.66 | 34.51 | 2.3 |

| Calcium Carbonate | 36.33 | 29.44 | - |

| Calcium Sulphate | 32.99 | 28.11 | - |

| Calcium Nitrate | 28.66 | 26.66 | - |

| Data sourced from a study on the effects of different calcium sources on tomato plants. mdpi.com The yield per plant was highest with 2% calcium chloride solution. |

Environmental Fate and Transport Studies in Agricultural Contexts

The environmental fate and transport of calcium in agricultural systems are influenced by several factors, including soil type, pH, and the presence of organic matter. researchgate.netusgs.gov Calcium in the soil exists in various forms, including dissolved in soil water, adsorbed to soil particles (exchangeable calcium), and as a component of soil minerals. usgs.gov

The mobility of calcium in the soil is relatively low, as it can be readily adsorbed to negatively charged soil colloids. usgs.gov However, it can be leached from the soil profile over time, particularly in acidic soils and areas with high rainfall. usgs.gov This leaching can be accelerated by acid deposition. usgs.gov

Calcium's interaction with soil organic matter is a key aspect of its environmental fate. It can form complexes with organic molecules, which can either enhance its retention in the soil or facilitate its transport. nih.gov The decomposition of plant litter and microbial activity play a significant role in the cycling of calcium in the soil ecosystem. nih.gov Studies using isotopes have shown that calcium additions can promote the incorporation of litter carbon into microbial biomass and enhance the formation of organo-mineral associations, which contributes to the long-term storage of carbon in the soil. nih.gov

The form in which calcium is applied can also affect its fate. More soluble forms, such as the glycerate salt, would be more readily available for plant uptake and interaction with soil components compared to less soluble forms like calcium carbonate. thespruce.com Understanding these processes is crucial for developing sustainable agricultural practices that optimize calcium use efficiency and minimize potential environmental impacts.

Future Directions and Interdisciplinary Research in Calcium 2,3 Dihydroxypropanoate Hydrate Chemistry

Synergistic Research Across Synthetic, Structural, and Computational Chemistry

A cohesive approach that merges synthetic, structural, and computational chemistry is critical for unlocking the full potential of calcium 2,3-dihydroxypropanoate (B1229046) hydrate (B1144303). Future research will increasingly rely on the synergy of these fields to design and understand the compound's properties with unprecedented precision.

Synthetic chemistry provides the foundation by developing methods to produce calcium glycerate, often as a catalyst. For instance, methods have been developed to synthesize catalytically active calcium glycerolate from calcium hydroxide (B78521) and glycerol (B35011) at elevated temperatures (180°C) or by reacting CaO with glycerol in methanol (B129727) at lower temperatures (65-80°C). frontiersin.orgundip.ac.id The physical and chemical properties of the resulting material are highly dependent on these synthesis conditions.

Structural analysis is essential to characterize the products of synthesis. Techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Scanning Electron Microscopy (SEM) are routinely used to confirm the formation of calcium glycerate and understand its morphology and bonding. undip.ac.id Studies using IR, XRD, and NMR spectroscopy have suggested that calcium glyceroxide can form a polymeric structure. researchgate.net Deeper structural elucidation can reveal how the hydrate water molecules are integrated into the crystal lattice and how the calcium and glycerate ions are coordinated, which is fundamental to understanding its stability and reactivity.